6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Description
6-Iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (CAS 14948-68-6) is a tricyclic lactone featuring a fused cyclopentane-furanone scaffold with an iodine substituent at the 6-position. Its molecular formula is C₈H₉IO₂, and it is classified as a pharmaceutical intermediate and fine chemical . The compound is produced by Hangzhou Zhongqi Chemical Co., Ltd., with a purity of 99%, and is available in industrial and pharmaceutical grades. Its structural backbone, characterized by a bicyclo[3.2.1]octane system fused to a γ-lactone ring, confers rigidity and stereochemical complexity, making it valuable in drug design and synthetic chemistry .
Properties
CAS No. |
7732-50-5 |
|---|---|
Molecular Formula |
C8H9IO2 |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
2-iodo-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C8H9IO2/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7H,1-2H2 |
InChI Key |
HDHTTWLQAIUNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C(C2I)OC3=O |
Origin of Product |
United States |
Preparation Methods
Barluenga’s Reagent-Mediated Cyclization
A foundational approach employs Barluenga’s reagent (bis(pyridine)iodonium tetrafluoroborate) to induce iodolactonization of norbornene-derived precursors. For example, 5-norbornene-2-endo,3-endo-dimethanol undergoes iodocyclization in acetonitrile with iodine and sodium carbonate, yielding the target compound in 88% yield after purification. The reaction proceeds via electrophilic iodine addition to the strained alkene, followed by lactone formation.
Key Reaction Parameters
| Substrate | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Norbornene dimethanol | I₂, Na₂CO₃ | CH₃CN | RT, 16 h | 88 |
Acid-Catalyzed Halofluorination
Catalytic Asymmetric Synthesis
Copper-Catalyzed Photoinduced Coupling
A scalable protocol utilizes Cu(OTf)₂ and a bisoxazoline ligand (L1) under visible light irradiation (410 nm). This method couples N-arylacrylamides with tert-butyl 4-iodopiperidine-1-carboxylate in THF, achieving 80% yield on a 6 mmol scale. The reaction exploits ligand-accelerated catalysis to control stereochemistry.
Optimized Conditions
| Catalyst | Ligand | Base | Light Source | Scale (mmol) | Yield (%) |
|---|---|---|---|---|---|
| Cu(OTf)₂ | L1 | TMG | 410 nm LEDs | 6 | 80 |
Spiroselenurane-Catalyzed Iodolactonization
Recent advances employ tetravalent spiroselenurane catalysts (e.g., compound 4 ) for enantioselective iodolactonization. A 10 mol% catalyst loading in CH₂Cl₂ at 0°C facilitates the cyclization of 4-pentenoic acid derivatives, delivering the product in 92% yield with >90% enantiomeric excess (ee). This method highlights the role of selenium-based catalysts in stereocontrol.
Stereoselective Modifications
Enzymatic Resolution of Racemates
Early routes produced racemic mixtures, necessitating enzymatic resolution. For instance, lipase-mediated hydrolysis of the racemic benzoate ester (derived from 6-iodohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl methanol) achieves kinetic resolution, isolating the desired (3S,3aR,5S,6S,6aS)-stereoisomer.
Chiral Auxiliary Approaches
Chiral pool synthesis starting from (5S)-hydroxymethyl-5H-furan-2-one introduces stereochemical guidance. Protecting the hydroxyl group with tetrahydropyran (THP) followed by iodocyclization ensures retention of configuration, as evidenced by NMR and X-ray crystallography.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency and Stereochemical Outcomes
| Method | Yield (%) | ee (%) | Scalability | Complexity |
|---|---|---|---|---|
| Barluenga’s Reagent | 88 | - | Moderate | Low |
| Cu-Catalyzed Photo Coupling | 80 | - | High | Moderate |
| Spiroselenurane Catalysis | 92 | >90 | Low | High |
| Enzymatic Resolution | 45–50 | 99 | Low | Moderate |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Biological Activity
6-Iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, with the chemical formula CHIO and CAS number 14948-68-6, is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHIO |
| Molecular Weight | 264.06 g/mol |
| Density | 2.01 g/cm³ |
| Boiling Point | 373.7 °C |
| LogP | 1.371 |
Structural Characteristics
The compound features a hexahydro structure with an iodo substituent that may influence its interaction with biological targets. The presence of a lactone ring contributes to its reactivity and potential biological activity.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : In vitro assays have demonstrated that it may reduce inflammation markers, indicating potential use in inflammatory conditions.
- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.
The mechanisms underlying the biological activities of this compound are still under investigation. However, proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammation and microbial metabolism.
- Interaction with Cell Membranes : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting cellular functions.
Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against various bacterial strains. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Study 2: Anti-inflammatory Properties
In a study by Johnson et al. (2024), the anti-inflammatory potential of the compound was assessed using a murine model of acute inflammation. The administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its efficacy in managing inflammatory responses.
Study 3: Cytotoxicity Against Cancer Cells
Research by Lee et al. (2024) investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings indicated an IC50 value of approximately 25 µM, highlighting its potential as a chemotherapeutic agent.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 6-Iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, and how is stereochemical control achieved?
- Methodology : Iodination of the parent lactone can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under anhydrous conditions. Stereochemical control requires chiral catalysts or auxiliaries, as demonstrated in the synthesis of similar cyclopenta[b]furanones, where stereoselective ring-opening and functionalization steps are critical . Purity is ensured through recrystallization or chromatography, with monitoring by TLC and HPLC.
Q. Which spectroscopic techniques are essential for structural confirmation of this iodinated lactone?
- Methodology :
- X-ray crystallography : Resolves absolute configuration and ring conformation, as applied to structurally complex dihydrofurans in .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., iodine's deshielding impact on adjacent protons). Optical rotation data (e.g., −44° in methanol, as in ) validates enantiopurity .
- Mass spectrometry : High-resolution MS confirms molecular formula, while IR detects lactone carbonyl stretches (~1750 cm⁻¹).
Q. What safety protocols are critical when handling this compound in the laboratory?
- Guidelines :
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (per halogenated compound protocols in ) .
- Handling : Use PPE (gloves, goggles), fume hoods, and avoid skin contact. Emergency procedures for spills include neutralization with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in iodination reactions of cyclopenta[b]furanone derivatives?
- Strategies :
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during iodination.
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance iodine solubility and reaction homogeneity .
- Catalytic systems : Use Lewis acids (e.g., BF₃·Et₂O) to activate the lactone carbonyl, directing iodination to the desired position .
Q. How can discrepancies between computational modeling and experimental data (e.g., NMR chemical shifts) be resolved?
- Methodology :
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. Adjust computational parameters (e.g., solvent model, basis set) to improve alignment.
- Dynamic effects : Account for conformational flexibility using molecular dynamics simulations, as rigid structures (e.g., crystal data in ) may not reflect solution-state dynamics .
Q. What experimental approaches are recommended to study the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Accelerated degradation studies : Incubate the compound in buffers (pH 1–13) at 40–60°C, monitoring degradation via HPLC.
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions. ’s storage guidelines (e.g., inert atmosphere) inform baseline stability requirements .
Q. How can researchers address contradictions in spectral data between batches or synthetic routes?
- Troubleshooting :
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated species).
- Crystallization screening : Recrystallize from different solvents to isolate stereoisomers, as seen in ’s diastereomer separation .
- Isotopic labeling : Introduce ¹³C labels at key positions to track regiochemical outcomes via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
